2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one 2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one Benzodiazepine receptor partial agonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 77779-36-3
VCID: VC0006420
InChI: InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H
SMILES: C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl
Molecular Formula: C16H10ClN3O
Molecular Weight: 295.72 g/mol

2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one

CAS No.: 77779-36-3

Inhibitors

VCID: VC0006420

Molecular Formula: C16H10ClN3O

Molecular Weight: 295.72 g/mol

2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one - 77779-36-3

CAS No. 77779-36-3
Product Name 2-(4-Chlorophenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one
Molecular Formula C16H10ClN3O
Molecular Weight 295.72 g/mol
IUPAC Name 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Standard InChI InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H
Standard InChIKey QCBUAKLOWCOUCR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl
Description Benzodiazepine receptor partial agonist; High Quality Biochemicals for Research Uses
Synonyms 2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one
CGS 9896
CGS-9896
PubChem Compound 108030
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator